molecular formula C18H17Cl2NO4 B11696378 Propyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate

Propyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate

Cat. No.: B11696378
M. Wt: 382.2 g/mol
InChI Key: VYYRCJDXFGNMIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate is an organic compound with the molecular formula C20H21Cl2NO4. This compound is known for its unique chemical structure, which includes a propyl ester group, a dichlorophenoxy moiety, and an acylated amino benzoate. It is often used in various scientific research applications due to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate typically involves multiple steps. One common method starts with the preparation of 2,4-dichlorophenoxyacetic acid, which is then reacted with propyl alcohol to form the corresponding ester. This ester is subsequently acylated with 4-aminobenzoic acid under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorophenoxy moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Propyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies involving enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets. The dichlorophenoxy group can mimic natural auxins, leading to disruption of normal cellular processes. This compound may also inhibit certain enzymes, affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Propyl 4-{[(4-chlorophenoxy)acetyl]amino}benzoate
  • Propyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate
  • Propyl 4-{[(4-methylbenzoate)amino]benzoate}
  • Propyl 4-{[(4-fluorobenzoate)amino]benzoate}

Uniqueness

Propyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate is unique due to the presence of the dichlorophenoxy group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where specific interactions with biological targets are required .

Properties

Molecular Formula

C18H17Cl2NO4

Molecular Weight

382.2 g/mol

IUPAC Name

propyl 4-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C18H17Cl2NO4/c1-2-9-24-18(23)12-3-6-14(7-4-12)21-17(22)11-25-16-8-5-13(19)10-15(16)20/h3-8,10H,2,9,11H2,1H3,(H,21,22)

InChI Key

VYYRCJDXFGNMIW-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.